molecular formula C19H25NO4S B2662507 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid CAS No. 735342-32-2

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B2662507
CAS No.: 735342-32-2
M. Wt: 363.47
InChI Key: YRPLXDPMRJTNTE-UHFFFAOYSA-N
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Description

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid is a chemical compound with the molecular formula C19H25NO4S and a molecular weight of 363.47 g/mol . This compound features an adamantane moiety, which is known for its rigid, diamond-like structure, contributing to the compound’s unique chemical properties.

Preparation Methods

The synthesis of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under optimized conditions. This reaction can be carried out using microwave irradiation, which significantly increases yields and reduces reaction times . The process involves the formation of an acyl halide intermediate, followed by nucleophilic substitution to introduce the adamantane moiety.

Chemical Reactions Analysis

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium-based catalysts for substitution reactions and oxidizing agents like iodine for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits viral replication by interfering with the viral life cycle. Molecular docking studies have shown that the adamantane moiety plays a crucial role in binding to viral proteins, thereby inhibiting their function .

Comparison with Similar Compounds

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid can be compared with other adamantane derivatives, such as:

    Amantadine: Known for its antiviral properties, particularly against influenza.

    Rimantadine: Another antiviral agent with a similar structure but different pharmacokinetic properties.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties compared to other adamantane derivatives .

Properties

IUPAC Name

3-[1-(1-adamantyl)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-12(19-9-13-5-14(10-19)7-15(6-13)11-19)20-25(23,24)17-4-2-3-16(8-17)18(21)22/h2-4,8,12-15,20H,5-7,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLXDPMRJTNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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